2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
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Description
2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a useful research compound. Its molecular formula is C33H41Cl2N3O4 and its molecular weight is 614.61. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Cyclization Processes
The cyclization of related compounds leading to the formation of various derivatives has been studied. For example, cyclization involving iodine, bromine, or sulfuryl chloride has been explored for generating hydrohalides and diones, highlighting the chemical versatility and reactivity of such compounds Yu. L. Zborovskii et al., 2011.
Fluorescent Properties and Electron Transfer
Research on piperazine substituted naphthalimide model compounds reveals investigations into their luminescent properties and photo-induced electron transfer, suggesting applications in materials science and sensor technology Jiaan Gan et al., 2003.
Cardiovascular Activity Studies
Synthesis and evaluation of cardiovascular activities of new derivatives have been conducted, indicating potential therapeutic applications in cardiovascular diseases G. Chłoń-Rzepa et al., 2004.
Antiproliferative Activities
Investigations into fused quinoline derivatives have shown significant antiproliferative activities, suggesting potential in cancer research R. Mohareb et al., 2022.
Properties
IUPAC Name |
2-[2-[4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O4.2ClH/c37-27(23-40-28-14-12-25(13-15-28)24-6-2-1-3-7-24)22-35-18-16-34(17-19-35)20-21-36-32(38)29-10-4-8-26-9-5-11-30(31(26)29)33(36)39;;/h4-5,8-15,24,27,37H,1-3,6-7,16-23H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNGSOFGCYOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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